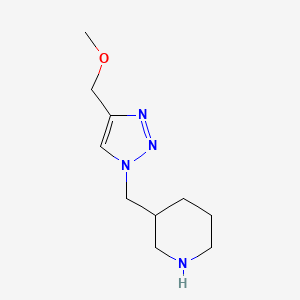

3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine

Description

3-((4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,3-triazole moiety via a methyl group. This structural motif is common in medicinal chemistry due to the triazole’s stability and piperidine’s role as a bioisostere for amine-containing pharmacophores .

The compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" method for regioselective triazole formation . While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives (e.g., piperidine-triazole conjugates with phenoxymethyl or fluorinated substituents) suggest that similar protocols would apply .

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

3-[[4-(methoxymethyl)triazol-1-yl]methyl]piperidine |

InChI |

InChI=1S/C10H18N4O/c1-15-8-10-7-14(13-12-10)6-9-3-2-4-11-5-9/h7,9,11H,2-6,8H2,1H3 |

InChI Key |

OFJNDQYMBAEVLL-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CN(N=N1)CC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions.

Attachment of the Methoxymethyl Group: The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and the employment of high-pressure hydrogenation for the piperidine ring formation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.

Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound can be used to study the interactions of triazole and piperidine-containing molecules with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key structural analogs include:

*Calculated based on molecular formula C9H17N4O.

Key Differences and Implications

Substituent Effects: The methoxymethyl group in the target compound improves aqueous solubility compared to lipophilic analogs like the phenoxymethyl derivative . This makes it more suitable for pharmacokinetic optimization in drug design.

Biological Activity: Phenoxymethyl and fluorinated analogs (e.g., 4-[(2-fluorophenoxy)methyl]piperidine) exhibit antimicrobial or kinase inhibitory activity due to their electron-withdrawing substituents . Unsubstituted triazole-piperidine derivatives (e.g., 4-(1H-1,2,3-triazol-1-yl)piperidine) lack functional groups for specific interactions, limiting their therapeutic utility .

Synthetic Accessibility :

- The target compound’s synthesis likely follows CuAAC protocols, similar to other triazole-piperidine derivatives . However, introducing the methoxymethyl group may require additional protection/deprotection steps compared to simpler analogs.

Biological Activity

The compound 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine is a derivative of piperidine featuring a triazole moiety, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The structure of 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine can be represented as follows:

This compound combines a piperidine ring with a methoxymethyl-substituted triazole, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar piperidine and triazole structures exhibit notable antimicrobial properties. For instance, derivatives of piperidinothiosemicarbazones have shown significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains . Although specific data for the compound is limited, the structural similarities suggest potential antimicrobial efficacy.

Antitumor Activity

Research into related piperidine derivatives has demonstrated promising antitumor activity. For example, some compounds have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. While direct studies on 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine are sparse, its structural analogs have been associated with significant cytotoxic effects against cancer cells .

Analgesic Properties

Piperidine derivatives are also recognized for their analgesic properties. A study highlighted that certain piperidine compounds exhibited potent analgesic effects in animal models, suggesting that 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine could possess similar pain-relieving qualities .

The biological activity of 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Many piperidine derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth or cancer cell proliferation.

- Receptor Modulation : Compounds in this class may interact with neurotransmitter receptors or other cellular targets to exert analgesic effects.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced tumor viability.

Study on Antimycobacterial Activity

A comparative study involving piperidinothiosemicarbazone derivatives found that specific modifications significantly enhanced activity against M. tuberculosis. The findings indicated that structural alterations could lead to substantial differences in MIC values .

| Compound | MIC against M. tuberculosis (μg/mL) | Selectivity |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 4 | Moderate |

| Compound C | >512 | Low |

Pain Management Research

In analgesic studies, piperidine derivatives demonstrated effective pain relief in preclinical models. For instance, a compound similar in structure to 3-((4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine showed an ED50 value of 0.54 mg/kg in hot plate tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.